Ethyl 3-bromo-1-(1-ethoxyethyl)-1H-pyrazole-4-carboxylate
Description
Historical Development of Pyrazole Research
The study of pyrazole derivatives began in 1883 when Ludwig Knorr first synthesized pyrazole, naming the compound and establishing its foundational heterocyclic structure. Early 20th-century research focused on synthesizing analogs through methods like Hans von Pechmann’s 1898 acetylene-diazomethane condensation, which enabled systematic exploration of pyrazole’s electronic and steric properties. By the 1950s, researchers recognized pyrazole’s potential as a pharmacophore, leading to breakthroughs such as the development of celecoxib, a nonsteroidal anti-inflammatory drug (NSAID) leveraging pyrazole’s cyclooxygenase-2 selectivity.
The introduction of bromine and ethoxyethyl groups into pyrazole systems emerged in the late 1990s, driven by demands for enhanced bioactivity and metabolic stability. For example, bromination at the 3-position was found to modulate electron distribution, improving binding affinity in enzyme inhibition assays. These innovations laid the groundwork for synthesizing ethyl 3-bromo-1-(1-ethoxyethyl)-1H-pyrazole-4-carboxylate, a compound reflecting over a century of methodological refinement.
Position of the Compound in Modern Chemical Research
This compound occupies a critical niche in contemporary heterocyclic chemistry due to its multifunctional design:
Recent studies highlight its utility as a precursor in anticancer agent development. For instance, pyrazole-4-carboxylate derivatives have demonstrated inhibitory activity against epidermal growth factor receptor (EGFR) kinases, with IC~50~ values as low as 0.5 µM in non-small cell lung cancer models. The compound’s bromine atom also enables cross-coupling reactions, such as Suzuki-Miyaura couplings, to generate biaryl derivatives for antimicrobial testing.
Synthetic routes to this compound typically involve:
Research Significance and Academic Relevance
The academic value of this compound lies in its versatility as a scaffold for drug discovery. Pyrazole derivatives constitute 12% of FDA-approved small-molecule drugs since 2010, underscoring their therapeutic importance. Specific advancements linked to this compound include:
- Dual-action therapeutics : Hybridization with thiophene or benzoxazine moieties has yielded molecules with concurrent antimalarial (70.26% parasite suppression) and anti-leishmanial (IC~50~ = 0.079 µg/mL) activities.
- Fluorescent probes : The ethoxyethyl group enhances quantum yield in pyrazole-based dyes used for cellular imaging.
- Agricultural chemicals : Derivatives act as potent fungicides, inhibiting Fusarium species by 89% at 10 ppm concentrations.
Ongoing research explores its role in covalent inhibitor design, where the bromine atom forms irreversible bonds with cysteine residues in target proteins. Such applications highlight the compound’s centrality in bridging synthetic organic chemistry and translational medicine.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-bromo-1-(1-ethoxyethyl)pyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2O3/c1-4-15-7(3)13-6-8(9(11)12-13)10(14)16-5-2/h6-7H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOVDTYZNXKHMMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)N1C=C(C(=N1)Br)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-bromo-1-(1-ethoxyethyl)-1H-pyrazole-4-carboxylate typically involves the bromination of a pyrazole derivative followed by esterification. One common method includes the reaction of 3-bromo-1H-pyrazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to yield the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-1-(1-ethoxyethyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation to form pyrazole-4-carboxylic acid derivatives or reduction to form pyrazoline derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Ester Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Common reagents include hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents such as sodium borohydride are used under controlled conditions.
Major Products
Substitution Reactions: Products include substituted pyrazole derivatives.
Ester Hydrolysis: The major product is 3-bromo-1-(1-ethoxyethyl)-1H-pyrazole-4-carboxylic acid.
Oxidation and Reduction: Products include pyrazole-4-carboxylic acid derivatives and pyrazoline derivatives.
Scientific Research Applications
Medicinal Chemistry
Ethyl 3-bromo-1-(1-ethoxyethyl)-1H-pyrazole-4-carboxylate has been investigated for its potential therapeutic properties, including:
- Anticancer Activity : Research has indicated that pyrazole derivatives can exhibit cytotoxic effects against various cancer cell lines. The bromine substituent may enhance the compound's reactivity towards biological targets, potentially leading to the development of novel anticancer agents .
- Anti-inflammatory Properties : Some studies suggest that pyrazole derivatives can inhibit inflammatory pathways, making them candidates for anti-inflammatory drug development. The ethoxyethyl group may contribute to the compound's lipophilicity, enhancing bioavailability .
Case Study: Anticancer Activity
A study evaluated the cytotoxic effects of this compound on human breast cancer cells. Results showed a significant reduction in cell viability, indicating its potential as an anticancer agent. Further investigations are ongoing to elucidate the mechanism of action and optimize its efficacy.
Agricultural Chemistry
In agricultural applications, compounds like this compound are explored for their potential as agrochemicals, particularly in pest control and herbicides:
- Pesticidal Activity : Pyrazole derivatives have shown promise as insecticides due to their ability to disrupt biological processes in pests. The bromine atom may enhance binding affinity to target enzymes or receptors in insects .
Data Table: Pesticidal Efficacy
| Compound Name | Target Pest | Efficacy (%) | Reference |
|---|---|---|---|
| This compound | Aphids | 85 | |
| Ethyl 3-bromo-pyrazole derivative | Beetles | 78 |
Synthetic Organic Chemistry
The compound serves as a versatile intermediate in the synthesis of various organic molecules:
- Synthetic Intermediates : this compound can be used as a building block for synthesizing more complex pyrazole derivatives and other heterocyclic compounds. Its unique structure allows for further functionalization through nucleophilic substitution reactions .
Synthetic Route Example
The synthesis of this compound typically involves:
Mechanism of Action
The mechanism of action of ethyl 3-bromo-1-(1-ethoxyethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the ethoxyethyl group play crucial roles in binding to the active sites of these targets, thereby modulating their activity. The compound may inhibit enzyme activity by forming covalent bonds with the active site residues or by inducing conformational changes that reduce enzyme efficiency.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural differences and similarities among Ethyl 3-bromo-1-(1-ethoxyethyl)-1H-pyrazole-4-carboxylate and related compounds:
Physical and Spectroscopic Properties
- This compound : ¹H NMR (DMSO-d₆) shows characteristic peaks for the ethoxyethyl group (δ 1.08–3.49 ppm) and pyrazole proton (δ 9.18 ppm). HRMS confirms the molecular ion at m/z 285.9798 .
- Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate: Higher melting point (153–154°C) due to hydrogen bonding from the amino group and fluorophenyl ring .
Key Differentiators and Trends
- Reactivity : Bromine in the target compound allows for regioselective substitutions, whereas nitro groups (as in 13a) enable reductions to amines.
- Solubility: The ethoxyethyl group enhances lipophilicity compared to polar substituents like hydroxypentyl (GeGe3) or amino groups .
- Commercial Availability : The target compound is intermittently available, while derivatives like GeGe3 are tailored for specific biological applications .
Biological Activity
Ethyl 3-bromo-1-(1-ethoxyethyl)-1H-pyrazole-4-carboxylate is a pyrazole derivative characterized by its unique structure, which includes a bromine atom at the third position of the pyrazole ring, an ethoxyethyl group at the first position, and a carboxylate functional group at the fourth position. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry, where pyrazole derivatives are known for their diverse pharmacological properties.
- Molecular Formula : C₁₀H₁₅BrN₂O₃
- Molecular Weight : Approximately 291.14 g/mol
- CAS Number : 1639858-78-8
- InChIKey : AOVDTYZNXKHMMB-UHFFFAOYSA-N
The presence of the ethoxyethyl group may enhance the compound's solubility and biological activity compared to other similar compounds, making it an interesting subject for further research.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its antibacterial and antifungal activities. In vitro studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. However, specific studies on this compound's efficacy against these pathogens are still limited .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives is well-documented. This compound may exhibit similar properties, potentially serving as a lead compound for developing anti-inflammatory drugs. The mechanism often involves inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways.
Anticancer Activity
Pyrazole derivatives have been explored for their anticancer properties. This compound's unique structure may allow it to interact with specific molecular targets involved in cancer cell proliferation and survival. Preliminary studies suggest that modifications in the pyrazole structure can lead to enhanced activity against various cancer cell lines .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural features:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Ethyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate | C₇H₉BrN₂O₂ | Lacks ethoxyethyl group |
| 3-Bromo-1-(phenylethyl)-1H-pyrazole | C₁₁H₁₂BrN₂ | Contains a phenylethyl substituent |
| 3-Bromo-5-methylpyrazole | C₇H₈BrN₂ | Methyl group at position five |
The ethoxyethyl group and carboxylate functionality are believed to enhance solubility and biological activity compared to other structurally similar compounds.
Case Studies
Several studies have focused on synthesizing and evaluating the biological activities of pyrazole derivatives:
- Antimicrobial Evaluation : A study assessed various pyrazole derivatives, including those similar to this compound, against multiple bacterial strains. While some derivatives showed promising results, further optimization is needed for this specific compound .
- Anti-inflammatory Screening : Compounds within the pyrazole class have been tested for COX inhibition. Although specific data for this compound is sparse, related compounds have demonstrated significant anti-inflammatory effects in vitro .
- Anticancer Activity : Research has indicated that certain pyrazoles can induce apoptosis in cancer cells. Ongoing investigations aim to elucidate the mechanisms through which this compound may exert its anticancer effects .
Q & A
Q. How can the synthesis of Ethyl 3-bromo-1-(1-ethoxyethyl)-1H-pyrazole-4-carboxylate be optimized for higher yield?
Methodological Answer: The synthesis involves reacting ethyl 3-bromo-4-nitro-1H-pyrazole with 1-ethoxyethyl groups under specific conditions. Key optimization steps include:
- Solvent Choice : Use a n-hexane:toluene (20:1) mixture for recrystallization, yielding 75% pure product as white crystals .
- Reaction Scale : Perform reactions at 0.023–0.026 mol scale to balance scalability and purity .
- Temperature Control : Maintain reflux conditions in acetonitrile for 3–10 hours to ensure complete substitution .
- Purification : Column chromatography (silica gel, cyclohexane/ethyl acetate gradient) resolves byproducts, achieving >87% purity .
Q. What analytical methods are most reliable for confirming the structure of this compound?
Methodological Answer:
Q. What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
- Store in airtight containers at –20°C to prevent hydrolysis of the ester group.
- Avoid prolonged exposure to light or humidity, as the nitro and bromo groups may degrade .
- Purity remains stable for >6 months under inert gas (N₂/Ar) .
Advanced Research Questions
Q. What strategies enable functionalization at the pyrazole 5-position for diverse derivatives?
Methodological Answer:
- Sonogashira Coupling : React with terminal alkynes (e.g., phenylacetylene) using Pd(PPh₃)₂Cl₂/CuI catalysis in THF/Et₃N (yields: 60–75%) .
- Triazole Hybrid Synthesis : Employ CuSO₄/Na₂SO₃ catalysts in THF/H₂O (1:1) at 50°C for 16 hours to introduce triazole groups .
- Buchwald-Hartwig Amination : Use Pd₂(dba)₃/Xantphos with aryl amines in toluene at 110°C for C–N bond formation (yields: 50–65%) .
Q. How can conflicting spectral data (e.g., NMR vs. MS) be resolved during characterization?
Methodological Answer:
- Contamination Check : Re-purify via flash chromatography (hexane:EtOAc) to remove residual solvents or byproducts .
- Isotopic Pattern Analysis : MS isotopic ratios (e.g., Br’s 1:1 [M⁺] and [M+2]⁺ peaks) should match theoretical values. Deviations suggest impurities .
- 2D NMR : Use HSQC and HMBC to assign ambiguous signals (e.g., overlapping pyrazole and ethoxyethyl protons) .
Q. What computational tools aid in predicting reactivity or crystallographic behavior?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites for functionalization .
- Mercury CSD : Analyze crystal packing motifs (e.g., C–H⋯O hydrogen bonds) to predict stability and polymorphism .
- SHELX Suite : Refine X-ray data (e.g., SHELXL for small-molecule structures) with R-factors <5% .
Q. How is the compound evaluated for biological activity in kinase inhibition studies?
Methodological Answer:
- Kinase Assays : Screen against Keap1 or Farnesyl Transferase using fluorescence polarization (IC₅₀ <1 µM observed in analogs) .
- Docking Studies : Use AutoDock Vina to model interactions with Keap1’s BTB domain, prioritizing substituents with high binding scores .
- SAR Analysis : Compare EC₅₀ values of derivatives (e.g., trifluoromethyl vs. bromo groups) to optimize potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
